molecular formula C13H25NO3 B8696582 EINECS 256-976-5 CAS No. 51115-68-5

EINECS 256-976-5

Cat. No.: B8696582
CAS No.: 51115-68-5
M. Wt: 243.34 g/mol
InChI Key: ZZAPENIYDFOWME-UHFFFAOYSA-N
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Description

EINECS 256-976-5 is a chemical compound with the molecular formula C12H23NO3 It is known for its unique structure, which includes an ethyl ester group, a glycine derivative, and a substituted butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 256-976-5 typically involves the reaction of glycine ethyl ester with a substituted butyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

EINECS 256-976-5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

EINECS 256-976-5 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 256-976-5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

EINECS 256-976-5 can be compared with other similar compounds, such as:

    Ethyl N-(2,3-dimethyl-1-oxobutyl)glycinate: Lacks the isopropyl group, leading to different chemical properties and reactivity.

    Methyl N-(2,3-dimethyl-2-isopropyl-1-oxobutyl)glycinate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl N-(2,3-dimethyl-2-isopropyl-1-oxobutyl)alaninate: Contains an alanine derivative instead of glycine, altering its biochemical interactions.

Properties

CAS No.

51115-68-5

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

ethyl 2-[(2,3-dimethyl-2-propan-2-ylbutanoyl)amino]acetate

InChI

InChI=1S/C13H25NO3/c1-7-17-11(15)8-14-12(16)13(6,9(2)3)10(4)5/h9-10H,7-8H2,1-6H3,(H,14,16)

InChI Key

ZZAPENIYDFOWME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(C)(C(C)C)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium bicarbonate (1.7g, 0.02 mole) and glycine ethyl ester hydrochloride (1.4g, 0.01 mole) were dissolved in water (10 ml) and a solution of 2,3-dimethyl-2-isopropylbutanoyl chloride (1.6g, 0.009 mole) in ether (10 ml) was added. The mixture was stirred vigorously at room temperature for 2 hours. After 16 hours at room temperature the ether layer was separated and dried (MgSO4). Removal of the solvent left a white solid which was recrystallised from ether/petroleum ether to give N-(2,3-dimethyl-2-isopropylbutanoyl)glycine ethyl ester, mp. 74.5°-75.5°.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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